3-(Pentylamino)propanoic acid

CAS No.:

Cat. No.: VC17988188

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2 |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 3-(pentylamino)propanoic acid |

| Standard InChI | InChI=1S/C8H17NO2/c1-2-3-4-6-9-7-5-8(10)11/h9H,2-7H2,1H3,(H,10,11) |

| Standard InChI Key | HLIKIPDETHLRHM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNCCC(=O)O |

Introduction

Chemical Structure and Nomenclature

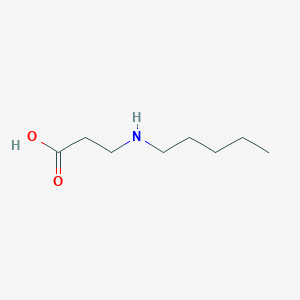

3-(Pentylamino)propanoic acid (IUPAC name: 3-(pentylamino)propanoic acid) has the molecular formula C₈H₁₇NO₂ and a molecular weight of 173.23 g/mol. Its structure consists of a propanoic acid backbone with a pentylamino group (-NH-C₅H₁₁) attached to the β-carbon (Figure 1)1. The hydrochloride salt form (C₈H₁₈ClNO₂) is commonly used to enhance solubility and stability1.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 173.23 g/mol |

| CAS Registry Number | 2377035-78-2 (HCl salt) |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) |

Synthesis Methods

Michael Addition and Alkylation

The synthesis typically involves a Michael addition between pentylamine and acrylate derivatives, followed by methylation or hydrolysis. A patent (CN103396332A) outlines a two-step process2:

-

Step 1: Reaction of n-amylamine with acrylate esters (e.g., ethyl acrylate) under mild conditions (-10°C to 70°C) to form 3-(pentylamino)propanoate esters.

-

Step 2: Hydrolysis of the ester using hydrochloric acid to yield the free acid or its hydrochloride salt2.

Optimized Conditions:

-

Temperature: 25–70°C

-

Catalyst: Triethylamine or sodium carbonate

-

Yield: >85% after purification2

Physical and Chemical Properties

Physicochemical Characteristics

-

Boiling Point: ~235°C (estimated for methyl ester analog)3

-

LogP: 2.46 (indicating moderate lipophilicity)3

-

pKa: The carboxylic acid group has a pKa of ~4.8, while the amino group has a pKa of ~10.2, making the compound zwitterionic at physiological pH4.

Stability

-

The hydrochloride salt is stable under ambient conditions but hydrolyzes in strongly acidic or basic environments1.

-

Degradation products include pentylamine and propionic acid4.

Biological Activity and Applications

Pharmaceutical Intermediate

3-(Pentylamino)propanoic acid is a key intermediate in synthesizing ibandronate sodium, a bisphosphonate used to treat osteoporosis5. Its role in inhibiting osteoclast activity stems from its affinity for hydroxyapatite in bone tissue5.

Biological Studies

-

Muscle Function: Analogous β-alanine derivatives (e.g., sustained-release formulations) enhance muscle endurance by buffering intracellular pH, though direct evidence for 3-(pentylamino)propanoic acid is limited6.

-

Cytotoxicity: Methyl ester derivatives exhibit IC₅₀ values of 0.1–0.7 µg/mL against cancer cell lines (e.g., A-549 lung cancer), suggesting potential anticancer applications3.

Industrial Uses

-

Polymer Synthesis: N-alkylated β-alanine derivatives serve as monomers for biodegradable polymers7.

-

Catalysis: Phosphino-propanoic acid analogs act as ligands in Pd/Cu-catalyzed alkyne coupling reactions8.

Comparison with Analogous Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| β-Alanine | Lacks alkyl side chain; higher polarity | Dietary supplements |

| 3-(Methylamino)propanoic acid | Shorter alkyl chain; reduced lipophilicity | Drug intermediates |

| Ibandronate Impurity 3 | Contains bisphosphonate group | Osteoporosis therapy |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume